molecular formula C21H26N4O B3835815 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one

Cat. No.: B3835815
M. Wt: 350.5 g/mol
InChI Key: HDCZZCRSPGVBSD-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a pyrrolidinone ring, linked through a trimethylpyrazine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene moiety is synthesized through catalytic hydrogenation.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Linking the Trimethylpyrazine Group: The final step involves the nucleophilic substitution reaction where the trimethylpyrazine group is introduced to the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-2-yl)-3-phenyl-2-propen-1-one
  • 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-13-14(2)24-20(15(3)23-13)11-22-18-10-21(26)25(12-18)19-8-16-6-4-5-7-17(16)9-19/h4-7,18-19,22H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCZZCRSPGVBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CNC2CC(=O)N(C2)C3CC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Reactant of Route 2
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Reactant of Route 3
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Reactant of Route 4
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one

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